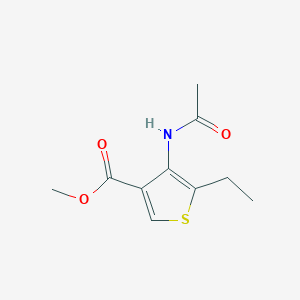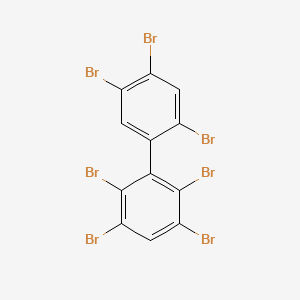
2,2',3,4',5,5',6-Heptabromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,4’,5,5’,6-Heptabromobiphenyl: is a polybrominated biphenyl (PBB), a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant, which helps in reducing the flammability of various materials. due to its persistence in the environment and potential toxicity, its use has been restricted or banned in many regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl typically involves the bromination of biphenyl. The process includes the following steps:
Bromination Reaction: Biphenyl is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound
Industrial Production Methods: Industrial production of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Utilizing industrial reactors to carry out the bromination reaction with precise control over temperature and reaction time.
Separation and Purification: Employing industrial-scale purification methods to isolate the desired product from by-products and impurities
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4’,5,5’,6-Heptabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different brominated biphenyls .
Scientific Research Applications
2,2’,3,4’,5,5’,6-Heptabromobiphenyl has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and behavior of persistent organic pollutants (POPs).
Toxicology Research: Investigated for its toxic effects on living organisms and its potential role as an endocrine disruptor.
Material Science: Utilized as a flame retardant in experimental materials to study its effectiveness and impact on material properties
Mechanism of Action
The mechanism of action of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl involves:
Endocrine Disruption: The compound can interfere with the synthesis, transport, and metabolism of hormones. It can bind to thyroid hormone transport proteins and compete with thyroid hormones for binding sites.
Gene Expression: It can affect the expression of genes involved in thyroid hormone synthesis and metabolism, leading to various biochemical and toxic effects
Comparison with Similar Compounds
- 2,2’,3,4,4’,5,6-Heptabromobiphenyl
- 2,2’,3,4,4’,5,5’-Heptabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
Comparison: 2,2’,3,4’,5,5’,6-Heptabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and effectiveness as a flame retardant .
Properties
CAS No. |
84303-49-1 |
|---|---|
Molecular Formula |
C12H3Br7 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-(2,4,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-5-2-7(15)6(14)1-4(5)10-11(18)8(16)3-9(17)12(10)19/h1-3H |
InChI Key |
RBWZYLZOKXWBII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
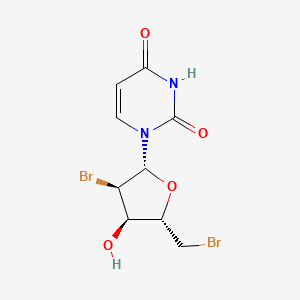

![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
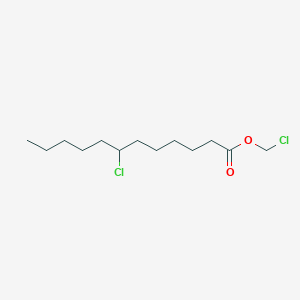
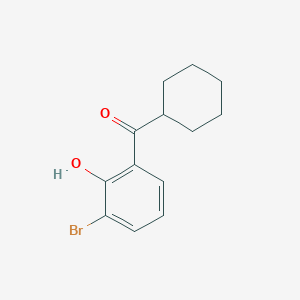
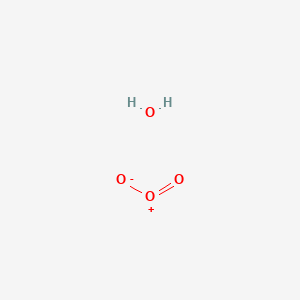


![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
